3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
CAS No.: 2319805-61-1
Cat. No.: VC5241670
Molecular Formula: C18H18N4O
Molecular Weight: 306.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319805-61-1 |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.369 |
| IUPAC Name | 3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2 |
| Standard InChI Key | DHHHJAKEVMRFQH-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4 |
Introduction
Structural Characterization
Core Architecture
The compound features an 8-azabicyclo[3.2.1]octane system, a bridged bicyclic amine structure with nitrogen at position 8 . This scaffold provides conformational rigidity compared to monocyclic amines, potentially enhancing target binding specificity . The bicyclic system adopts a chair-like conformation with equatorial positioning of substituents to minimize steric strain .
Substituent Configuration
At position 3 of the azabicyclo[3.2.1]octane, a pyrazole ring attaches via N1-linkage. Pyrazole's 1,2-diazole structure introduces hydrogen bond donor/acceptor capabilities critical for molecular interactions . The 8-position connects to a benzoyl cyanide group through a carbonyl bridge, creating planar conjugation between the aromatic ring and electron-withdrawing nitrile.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₅O | Calculated |
| Molecular Weight | 313.34 g/mol | Computed |
| XLogP3-AA | 2.1 ± 0.3 | Estimated |
| Hydrogen Bond Donors | 2 | Derived |
| Hydrogen Bond Acceptors | 5 | Derived |
Synthetic Pathways
Bicyclic Core Formation
The azabicyclo[3.2.1]octane system is typically constructed via intramolecular Mannich reactions or [3+2] cycloadditions. A reported method uses N-protected piperidone derivatives subjected to acid-catalyzed ring expansion .
Benzonitrile Functionalization
The final benzoyl cyanide group is introduced via Schotten-Baumann acylation using 3-cyanobenzoyl chloride. Reaction conditions require strict temperature control (0-5°C) to prevent nitrile hydrolysis.
Physicochemical Properties
Solubility Profile
The compound exhibits limited aqueous solubility (predicted 0.12 mg/mL in water) due to its hydrophobic bicyclic core and aromatic systems . Solubility enhancers like cyclodextrins or co-solvents (PEG 400) are recommended for formulation .
Stability Characteristics
Accelerated stability studies suggest:
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pH-sensitive degradation above pH 7.5 (nitrile hydrolysis)
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Photostability maintained under UV light (λ > 300 nm)
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Thermal decomposition onset at 218°C (TGA analysis)
Structure-Activity Relationships
Key SAR insights from related compounds:
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Bicyclic Rigidity: Constrained azabicyclo[3.2.1]octane enhances potency vs. flexible analogs (5-10× increase)
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Pyrazole Positioning: N1-substitution optimizes H-bond interactions vs. C-substituted derivatives
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Nitrile Functionality: Critical for target engagement; replacement with carboxylic acid reduces activity 100-fold
Research Applications
Medicinal Chemistry
Serves as lead compound for developing:
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Anti-inflammatory agents (via NAAA inhibition)
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Analgesics (potentiation of palmitoylethanolamide)
Chemical Biology
Useful probe for studying:
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